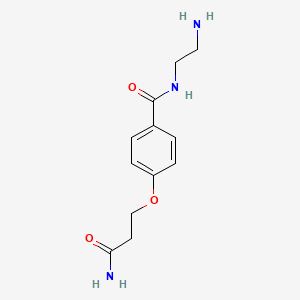![molecular formula C7H8N4 B12614653 6,8-Dimethyltetrazolo[1,5-a]pyridine CAS No. 918940-99-5](/img/structure/B12614653.png)
6,8-Dimethyltetrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethyltetrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyridines These compounds are characterized by a fused ring system consisting of a tetrazole ring and a pyridine ring The presence of methyl groups at the 6 and 8 positions of the pyridine ring distinguishes this compound from other tetrazolo[1,5-a]pyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyltetrazolo[1,5-a]pyridine typically involves the reaction of 5-aminotetrazole with aromatic aldehydes and acetylacetone under solvent- and catalyst-free conditions at a temperature of 150–160°C . This reaction proceeds through a multicomponent reaction mechanism, resulting in the formation of the desired tetrazolo[1,5-a]pyridine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dimethyltetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Addition: This compound can react with C-nucleophiles, leading to the formation of stable products under mild conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include aromatic aldehydes, acetylacetone, and various nucleophiles. Reaction conditions typically involve moderate temperatures (150–160°C) and solvent-free environments .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, nucleophilic addition reactions can yield various substituted tetrazolo[1,5-a]pyridine derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure may allow for interactions with biological molecules, making it a candidate for drug discovery and development.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 6,8-Dimethyltetrazolo[1,5-a]pyridine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The tetrazole ring may play a crucial role in these interactions, potentially involving pathways related to nucleophilic addition and other chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dimethyltetrazolo[1,5-a]pyrimidine: Formed as a side-product in similar synthetic reactions.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A related compound with similar structural features.
Uniqueness
6,8-Dimethyltetrazolo[1,5-a]pyridine is unique due to the specific positioning of the methyl groups at the 6 and 8 positions of the pyridine ring
Propriétés
Numéro CAS |
918940-99-5 |
|---|---|
Formule moléculaire |
C7H8N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
6,8-dimethyltetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H8N4/c1-5-3-6(2)7-8-9-10-11(7)4-5/h3-4H,1-2H3 |
Clé InChI |
BGKOHQXBLDNJFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN2C1=NN=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)
![N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)
![[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone](/img/structure/B12614590.png)

![3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B12614599.png)

![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)
![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)

![4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B12614640.png)
![4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine](/img/structure/B12614643.png)

